2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a combination of indole, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Indole Derivative: Starting with 2-methylindole, the compound is alkylated to introduce the 2-oxoethyl group.
Thiazole Ring Formation: The alkylated indole is then reacted with a thioamide to form the thiazole ring.
Thioether Formation: The thiazole derivative is further reacted with a halogenated acetamide to introduce the thioether linkage.
Final Coupling: The resulting intermediate is coupled with p-toluidine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: The thioether and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its indole and thiazole rings, which are known to interact with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with enzymes, receptors, or DNA, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The uniqueness of 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group could influence its binding affinity and specificity towards certain biological targets.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-15-7-9-18(10-8-15)24-21(27)14-30-23-25-19(13-29-23)12-22(28)26-16(2)11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJWPBFJJJBYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.